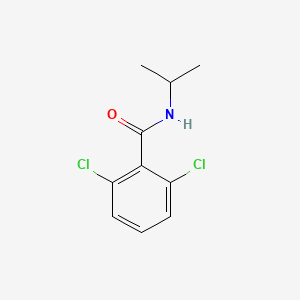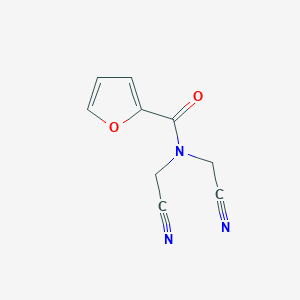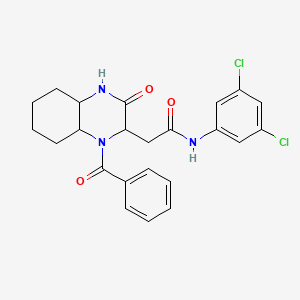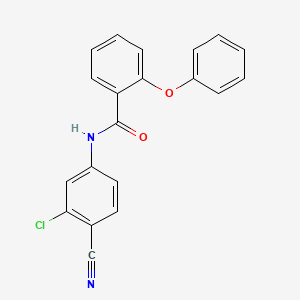
2,6-dichloro-N-(propan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-N-(propan-2-yl)benzamide is a chemical compound with the molecular formula C10H11Cl2NO. It is a derivative of benzamide, characterized by the presence of two chlorine atoms at the 2 and 6 positions on the benzene ring and an isopropyl group attached to the nitrogen atom of the amide group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-(propan-2-yl)benzamide typically involves the following steps:
Amidation: The chlorinated benzene derivative is then subjected to amidation with isopropylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-N-(propan-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to the formation of different functionalized derivatives.
Scientific Research Applications
2,6-Dichloro-N-(propan-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways related to growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzamide: Similar structure but lacks the isopropyl group.
2,6-Dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide: A more complex derivative with additional functional groups.
Uniqueness
2,6-Dichloro-N-(propan-2-yl)benzamide is unique due to its specific substitution pattern and the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H11Cl2NO |
|---|---|
Molecular Weight |
232.10 g/mol |
IUPAC Name |
2,6-dichloro-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C10H11Cl2NO/c1-6(2)13-10(14)9-7(11)4-3-5-8(9)12/h3-6H,1-2H3,(H,13,14) |
InChI Key |
RVVUJPWPIYIZSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=CC=C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-fluorophenyl)-7-(4-methoxyphenethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11175064.png)
![1-methyl-1'-phenyl-1',7'-dihydrospiro[indole-3,6'-pyrazolo[3,4-d]pyrimidine]-2,4'(1H,5'H)-dione](/img/structure/B11175083.png)
![N-{2-[benzyl(methyl)carbamoyl]phenyl}-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11175086.png)
![N-cyclohexyl-2-{[3-(phenylsulfonyl)propanoyl]amino}benzamide](/img/structure/B11175087.png)
![3,3-diphenyl-N-[4-(propylsulfamoyl)phenyl]propanamide](/img/structure/B11175095.png)

![(1E)-1-[(4-hydroxyphenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11175107.png)
![2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B11175115.png)
![2-methoxy-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11175137.png)

![3-Cyclohexyl-N-{5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}propanamide](/img/structure/B11175144.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B11175151.png)

![4-[(2-Benzoyl-4-chlorophenyl)carbamoyl]phenyl acetate](/img/structure/B11175159.png)
